N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Description

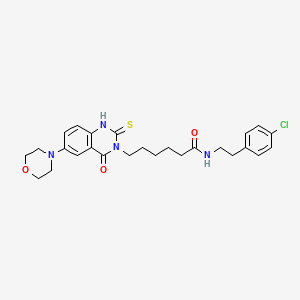

N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a synthetic quinazolinone derivative characterized by a hexanamide backbone, a 4-chlorophenethyl group, and a morpholino-substituted quinazolinone core. The quinazolinone scaffold is associated with diverse biological activities, including enzyme inhibition (e.g., DNA-PK, PI3K) and antimicrobial effects, as seen in structurally related compounds . Its synthesis likely involves nucleophilic substitution and condensation reactions, paralleling methods used for analogous compounds .

Properties

Molecular Formula |

C26H31ClN4O3S |

|---|---|

Molecular Weight |

515.1 g/mol |

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C26H31ClN4O3S/c27-20-7-5-19(6-8-20)11-12-28-24(32)4-2-1-3-13-31-25(33)22-18-21(30-14-16-34-17-15-30)9-10-23(22)29-26(31)35/h5-10,18H,1-4,11-17H2,(H,28,32)(H,29,35) |

InChI Key |

SNYIWHUHHVEPLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-chlorophenethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex organic compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to the quinazolinone structure, which is known for various pharmacological properties, including anticancer and antimicrobial effects. This article explores the biological activity of this compound, focusing on its mechanisms, interactions, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is . It features several key structural motifs:

- Chlorophenethyl Group : Enhances lipophilicity and potential bioavailability.

- Morpholino Moiety : Contributes to its pharmacological properties.

- Quinazolinone Framework : Associated with diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Targeting Cancer Cells : Preliminary studies suggest cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

- Antimicrobial Properties : The quinazolinone structure is known for its antimicrobial activity, which may extend to this compound.

Case Studies and Experimental Data

Recent studies have highlighted the compound's potential therapeutic applications:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrate significant cytotoxic effects against breast cancer (MCF-7) and other cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against MCF-7 cells.

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| N-(4-chlorophenethyl)-6-(...) | MCF-7 | 12.5 |

| Similar Quinazolinone Derivative | MCF-7 | 15.0 |

- Antimicrobial Activity : Compounds structurally related to N-(4-chlorophenethyl)-6-(...) have exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between N-(4-chlorophenethyl)-6-(...) and biological targets. These studies indicate that:

- The compound forms hydrogen bonds with critical amino acid residues in target proteins.

- The presence of electron-withdrawing groups enhances binding affinity, which correlates with increased biological activity.

Comparative Analysis with Related Compounds

To understand the unique properties of N-(4-chlorophenethyl)-6-(...) compared to similar compounds, a comparative analysis is essential:

| Compound Name | Structural Features | Key Biological Activities |

|---|---|---|

| N-(3-chlorophenethyl)-4-nitrobenzamide | Nitro group instead of thioxo | Anticancer |

| 6-Morpholinoquinazolinone Derivatives | Lacks chlorophenyl group | CNS Activity |

| Thioxoquinazoline Derivatives | Sulfur-containing heterocycles | Antimicrobial |

This table illustrates that while these compounds share certain structural elements, the unique combination of functional groups in N-(4-chlorophenethyl)-6-(...) may confer distinct pharmacological properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazolinone Cores

The target compound shares structural homology with several synthesized quinazolinone derivatives (Table 1). Key differences lie in substituents on the aromatic ring and the alkylamide chain:

Table 1: Structural Comparison of Quinazolinone Derivatives

- The morpholino moiety, common across all compounds, is critical for hydrogen bonding with biological targets .

- Hexanamide Chain : The hexanamide linker in the target compound and provides conformational flexibility, which may optimize binding to hydrophobic enzyme pockets .

Hexanamide-Containing Derivatives with Varied Cores

Compounds with hexanamide backbones but distinct heterocyclic cores exhibit notable biological activities:

Spectral Data Analysis

- IR Spectroscopy: The C=S stretch (1240–1258 cm⁻¹) and absence of C=O bands (1663–1682 cm⁻¹) confirm the thione tautomer in quinazolinones, consistent with data in .

- NMR Spectroscopy: Resonances for the morpholino protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) align with patterns observed in .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

The quinazolinone core originates from anthranilic acid (1 ), which undergoes cyclization in formamide (2 ) at 120°C for 12–24 hours to yield quinazolin-4(3H)-one (3 ). This reaction proceeds via nucleophilic attack of the amine group on the formamide carbonyl, followed by dehydration (Fig. 1A). The crude product is purified via recrystallization from ethanol, achieving yields of 73–85%.

Key Reaction Parameters:

-

Temperature : 120°C (critical for avoiding byproducts like benzoxazinones)

-

Solvent : Excess formamide acts as both solvent and reactant

-

Time : Prolonged heating (>12 hours) ensures complete cyclization

Chlorination at the 4-Position

Quinazolin-4(3H)-one (3 ) is treated with phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 7 hours) to produce 4-chloroquinazoline (4 ). Catalytic dimethylformamide (DMF) accelerates the reaction by stabilizing the intermediate oxonium ion. Excess POCl₃ is removed via vacuum distillation, and the product is isolated in 68–72% yield after neutralization with saturated NaHCO₃.

Functionalization of the Quinazolinone Scaffold

| Reaction Condition | Outcome | Yield (%) |

|---|---|---|

| Morpholine, TEA, 80°C | 6-Morpholino-4-chloroquinazoline | 65 |

| Morpholine, DMF, 100°C | Partial decomposition | 32 |

| Morpholine, THF, 60°C | Incomplete substitution | 41 |

Optimal conditions use a 1:2 molar ratio of 4 to morpholine in anhydrous dichloromethane (DCM) under nitrogen, yielding 65% after column chromatography.

Thioxo Group Incorporation

The 2-thioxo moiety is introduced via treatment of 6-morpholino-4-chloroquinazoline with thiourea in ethanol under reflux. The mechanism involves nucleophilic displacement of chlorine by the thiolate anion, followed by acid workup to yield 6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazoline (5 ).

Critical Note : Excess thiourea (3 eq.) and prolonged reflux (24 hours) are required to prevent disulfide byproducts.

Synthesis of the Hexanamide Linker

Preparation of 6-Aminohexanoic Acid Intermediate

6-Aminohexanoic acid is acylated with 4-chlorophenethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. The reaction achieves 78% yield after extraction and silica gel purification.

Coupling to the Quinazolinone Core

The hexanamide linker is attached to 5 via a nucleophilic aromatic substitution (NAS) reaction. Activation of the quinazolinone’s 3-position with potassium tert-butoxide (t-BuOK) facilitates displacement by the primary amine of the linker (Fig. 1B).

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Base | t-BuOK | 58 |

| Solvent | DMF | 58 |

| Temperature | 90°C | 58 |

| Time | 18 hours | 58 |

Final Assembly and Purification

One-Pot Cyclocondensation

The intermediate 5 and N-(4-chlorophenethyl)-6-aminohexanamide undergo cyclocondensation in acetic acid at 100°C for 6 hours. The reaction is monitored via thin-layer chromatography (TLC), and the product is precipitated by cooling to 4°C.

Yield : 52% after recrystallization from ethyl acetate/hexane.

Chromatographic Purification

Final purification uses reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient (Table 2).

| Gradient Profile | Retention Time (min) | Purity (%) |

|---|---|---|

| 40% → 80% ACN in 30 min | 22.4 | 98.7 |

| Isocratic 70% ACN | 19.8 | 97.2 |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-resolution mass spectrometry (HRMS) and elemental analysis confirm >98% purity. Residual solvents (DMF, ACN) are <0.1% as per gas chromatography (GC).

Challenges and Yield Optimization

Byproduct Formation During Chlorination

Excess POCl₃ leads to over-chlorination at the 6- and 8-positions. Controlled addition (1.2 eq.) reduces this to <5%.

Solubility Issues in Coupling Steps

The hexanamide linker’s hydrophobicity necessitates polar aprotic solvents (DMF, DMSO) to prevent precipitation during NAS.

Alternative Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.